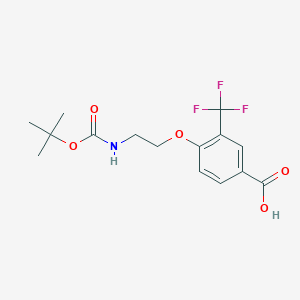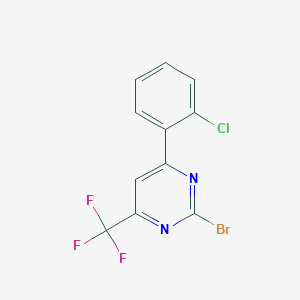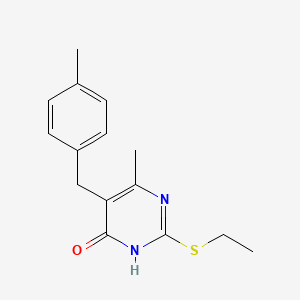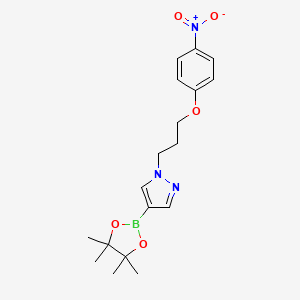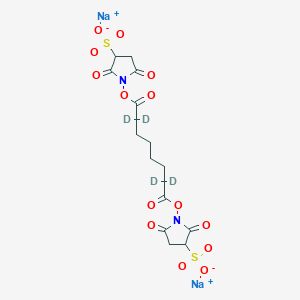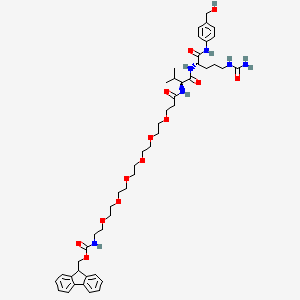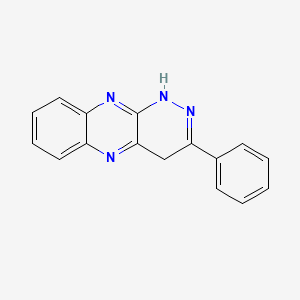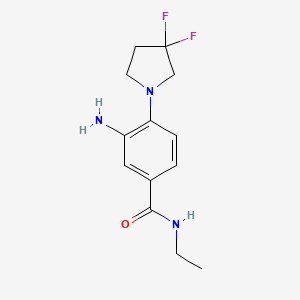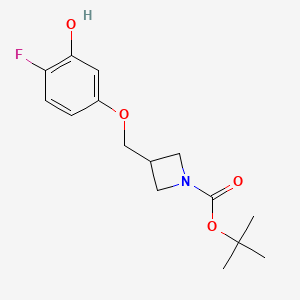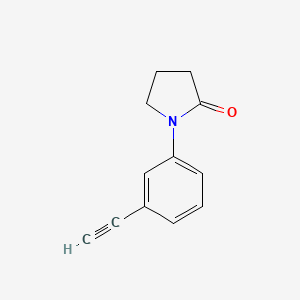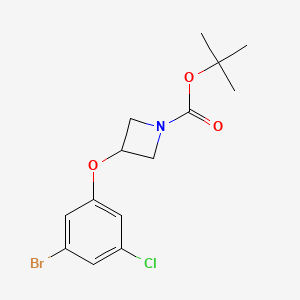
tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of bromine, chlorine, and azetidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromo-5-chlorophenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-chloro-2-fluorophenyl derivatives: These compounds share similar structural features but differ in the presence of a fluorine atom instead of an azetidine ring.
tert-Butyl bromoacetate: This compound has a similar ester functional group but lacks the phenoxy and azetidine moieties.
Uniqueness
The uniqueness of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester lies in its combination of bromine, chlorine, and azetidine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block for various applications.
Eigenschaften
Molekularformel |
C14H17BrClNO3 |
|---|---|
Molekulargewicht |
362.64 g/mol |
IUPAC-Name |
tert-butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-12(8-17)19-11-5-9(15)4-10(16)6-11/h4-6,12H,7-8H2,1-3H3 |
InChI-Schlüssel |
ZJGCEUJVKICVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


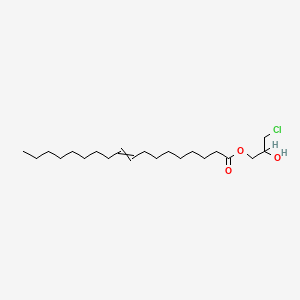
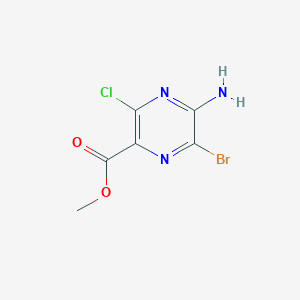
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
